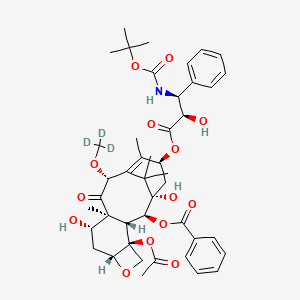

4'-Raloxifene-β-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Raloxifene-β-D-glucopyranoside (also known as 4-Raloxifene-β-D-glucopyranoside) is a synthetic compound that has been used for a variety of scientific research applications. This compound is a derivative of raloxifene, an antiestrogenic drug used to treat osteoporosis, and has been found to have many potential applications in the laboratory. The purpose of

Scientific Research Applications

Metabolic Pathways and Enzyme Characterization

- Raloxifene undergoes extensive conjugation to form 4'-Raloxifene-β-D-glucopyranoside, a process primarily catalyzed by enzymes UGT1A1 and UGT1A8. This glucuronidation occurs in both liver and intestinal microsomes, suggesting a significant role in the drug's metabolism and presystemic clearance (Kemp, Fan, & Stevens, 2002).

Oxidative Metabolism and Structural Analysis

- Oxidative metabolism plays a crucial role in the pharmacological activity of raloxifene and its analogs. A study focused on the modulation of oxidative metabolism and structural alterations in benzothiophene SERMs, like raloxifene, demonstrates the complex interactions between structure, metabolism, and biological activity (Qin et al., 2009).

Role of Genetic Variation in Metabolism

- Genetic variations in the UGT1A8 enzyme significantly influence the metabolism of raloxifene, affecting the formation of its glucuronides. This highlights the potential impact of genetic factors on the drug's efficacy and safety profile (Sun, Jones, Manni, & Lazarus, 2013).

Neuroprotective Effects

- Raloxifene shows potential neuroprotective effects by modulating glutamate release in the cerebral cortex, an important consideration for neurological diseases and conditions associated with excessive glutamate release (Hung, Wang, & Wang, 2011).

Bone Health and Material Properties

- Research has shown that raloxifene can improve the intrinsic toughness of bone material independently of bone cells. This finding is particularly relevant in the context of osteoporosis treatment and prevention (Gallant et al., 2014).

Impact on Polymorphism and Drug Response

- The effect of UGT1A8 polymorphism on raloxifene glucuronidation has been studied to understand its impact on drug response and bioavailability, providing insights into personalized medicine approaches (Kokawa et al., 2013).

Mechanism of Action

Future Directions

The future directions for the study of 4’-Raloxifene-β-D-glucopyranoside could involve further exploration of its synthesis process, particularly the role of the enzyme UGT76G1 . Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic applications .

properties

| { "Design of Synthesis Pathway": "The synthesis of compound '4'-Raloxifene-β-D-glucopyranoside' can be achieved through a multi-step reaction pathway involving the protection of specific functional groups and their subsequent deprotection. The synthesis can be divided into three main steps: (1) protection of the hydroxyl group on the glucopyranoside, (2) synthesis of the Raloxifene intermediate, and (3) coupling of the protected glucopyranoside with the Raloxifene intermediate to form the final compound.", "Starting Materials": [ "D-glucose", "Raloxifene hydrochloride", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Dichloromethane", "Diisopropylethylamine", "Dimethylformamide", "Triethylamine", "Tetrahydrofuran", "2-Chloro-1-methylpyridinium iodide", "Methanesulfonic acid", "Methanol", "Sodium bicarbonate", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the glucopyranoside", "a. Dissolve D-glucose in methanol", "b. Add sodium hydroxide and stir for 1 hour", "c. Add acetic anhydride and pyridine and stir for 24 hours", "d. Add dichloromethane and diisopropylethylamine and stir for 1 hour", "e. Filter the mixture and dry the solid", "Step 2: Synthesis of the Raloxifene intermediate", "a. Dissolve Raloxifene hydrochloride in dimethylformamide", "b. Add triethylamine and stir for 30 minutes", "c. Add tetrahydrofuran and 2-chloro-1-methylpyridinium iodide and stir for 24 hours", "d. Add methanesulfonic acid and methanol and stir for 1 hour", "e. Filter the mixture and dry the solid", "Step 3: Coupling of the protected glucopyranoside with the Raloxifene intermediate", "a. Dissolve the protected glucopyranoside in water", "b. Add sodium bicarbonate and stir for 10 minutes", "c. Add the Raloxifene intermediate and stir for 24 hours", "d. Acidify the mixture with hydrochloric acid", "e. Extract the mixture with dichloromethane", "f. Dry the organic layer and evaporate the solvent", "g. Purify the crude product by column chromatography" ] } | |

CAS RN |

334758-19-9 |

Molecular Formula |

C₃₄H₃₇NO₉S |

Molecular Weight |

635.72 |

synonyms |

[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)